

Chemical structure and IUPAC name of 2,3-Dichloro-6,7-dimethylquinoxaline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,3-Dichloro-6,7-dimethylquinoxaline

Cat. No.: B1308383

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An In-Depth Technical Guide to **2,3-Dichloro-6,7-dimethylquinoxaline**: A Core Scaffold for Modern Chemistry

Executive Summary

This technical guide provides a comprehensive overview of **2,3-Dichloro-6,7-dimethylquinoxaline**, a pivotal heterocyclic compound in contemporary research and development. We delve into its fundamental chemical identity, structural characteristics, and key physicochemical properties. A detailed, field-proven synthetic protocol is presented, elucidating the mechanistic rationale behind the procedural choices. The guide further explores the compound's reactivity, with a special focus on its role as a versatile building block in the synthesis of high-value molecules for the pharmaceutical, agrochemical, and material science sectors. For professionals in drug discovery, this document highlights the strategic importance of the quinoxaline core in designing targeted therapies, particularly kinase inhibitors.

Introduction: The Quinoxaline Scaffold in Chemical Innovation

Quinoxaline, a bicyclic heteroaromatic compound composed of a benzene ring fused to a pyrazine ring, represents a privileged scaffold in medicinal chemistry and material science.^[1] The inherent electronic properties and structural rigidity of the quinoxaline nucleus make it a cornerstone for developing molecules with a wide array of biological activities and material

functions. Derivatives of this scaffold are integral to numerous therapeutic agents, exhibiting anticancer, antimicrobial, anti-inflammatory, and kinase-inhibiting properties.[2][3]

Within this important class of compounds, **2,3-Dichloro-6,7-dimethylquinoxaline** (CAS No. 63810-80-0) emerges as a particularly valuable synthetic intermediate.[4][5][6] The two chlorine atoms on the pyrazine ring act as excellent leaving groups, enabling facile nucleophilic aromatic substitution (S_NAr) reactions. This reactivity allows for the controlled, sequential introduction of diverse functional groups, making it an ideal starting material for constructing libraries of complex molecules for screening and optimization in drug discovery and other advanced applications.[4][7]

Chemical Identity and Properties

A precise understanding of a compound's structure and physical characteristics is fundamental to its effective application in research and synthesis.

Chemical Structure and IUPAC Name

The molecule consists of a quinoxaline core with two chlorine atoms substituted at the 2 and 3 positions of the pyrazine ring, and two methyl groups at the 6 and 7 positions of the benzene ring.

- IUPAC Name: **2,3-Dichloro-6,7-dimethylquinoxaline**
- Canonical SMILES: CC1=CC2=NC(=C(N=C2C=C1C)Cl)Cl
- InChI Key: FBHHDJCUHAJTCTF-UHFFFAOYSA-N

Physicochemical Data

The key properties of **2,3-Dichloro-6,7-dimethylquinoxaline** are summarized below. This data is essential for determining appropriate reaction conditions, solvents, and purification methods.

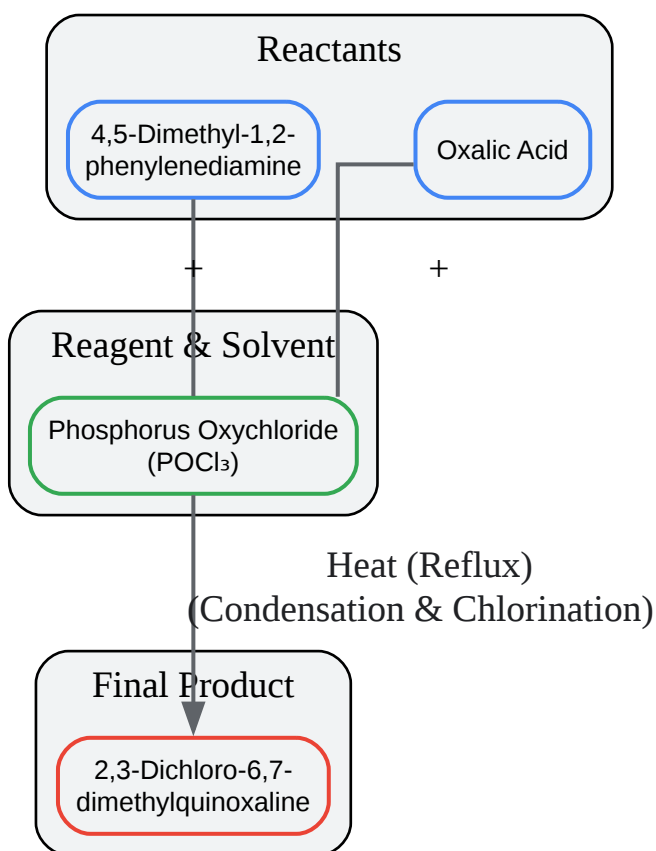
Property	Value	Source(s)
CAS Number	63810-80-0	[4][5]
Molecular Formula	C ₁₀ H ₈ Cl ₂ N ₂	[4][5]
Molecular Weight	227.09 g/mol	[4][5]
Appearance	Light brown to beige solid	[4]
Melting Point	178-180 °C	[8]
Purity	≥ 95% (HPLC)	[4]
Storage Conditions	Store at 0-8 °C, sealed in dry conditions	[4]

Synthesis Protocol: A Mechanistic Approach

The synthesis of **2,3-Dichloro-6,7-dimethylquinoxaline** is efficiently achieved through a one-pot condensation and chlorination reaction starting from commercially available precursors.[8] This method is advantageous as it avoids the isolation of the intermediate dihydroxyquinoxaline, streamlining the process for industrial scalability.

Synthetic Workflow Diagram

The following diagram illustrates the one-pot synthesis from 4,5-dimethyl-1,2-phenylenediamine.



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Caption: One-pot synthesis of **2,3-Dichloro-6,7-dimethylquinoxaline**.

Experimental Protocol

This protocol is adapted from established methodologies for the synthesis of dichloroquinoxaline derivatives.[8]

- **Reaction Setup:** To a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,5-dimethyl-1,2-phenylenediamine (1.0 eq) and oxalic acid dihydrate (1.1 eq).
- **Reagent Addition:** Carefully add phosphorus oxychloride (POCl₃, 10.0 eq) to the flask in a fume hood. The POCl₃ serves as both the chlorinating agent and a dehydrating solvent.
- **Reaction Execution:** Heat the reaction mixture to reflux (approximately 110°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

- **Work-up:** After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃.
- **Isolation:** The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
- **Purification:** Recrystallize the crude solid from ethanol or an ethanol/water mixture to yield the pure **2,3-Dichloro-6,7-dimethylquinoxaline** as a light brown to beige solid.

Mechanistic Insights and Rationale

- **Causality of Reagent Choice:** Phosphorus oxychloride (POCl₃) is the reagent of choice due to its dual functionality. It facilitates the initial condensation of the diamine and oxalic acid to form the intermediate 6,7-dimethylquinoxaline-2,3-diol. Subsequently, it acts as a powerful chlorinating agent to convert the diol into the final dichloro product.
- **Self-Validating System:** The protocol's trustworthiness lies in its straightforward execution and the robust nature of the reaction. The precipitation of the product upon quenching with ice water provides a clear endpoint and simplifies isolation. The final product's purity can be readily confirmed by melting point analysis and spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Applications in Drug Development and Beyond

The true value of **2,3-Dichloro-6,7-dimethylquinoxaline** lies in its utility as a versatile scaffold for building complex molecules.^[4]

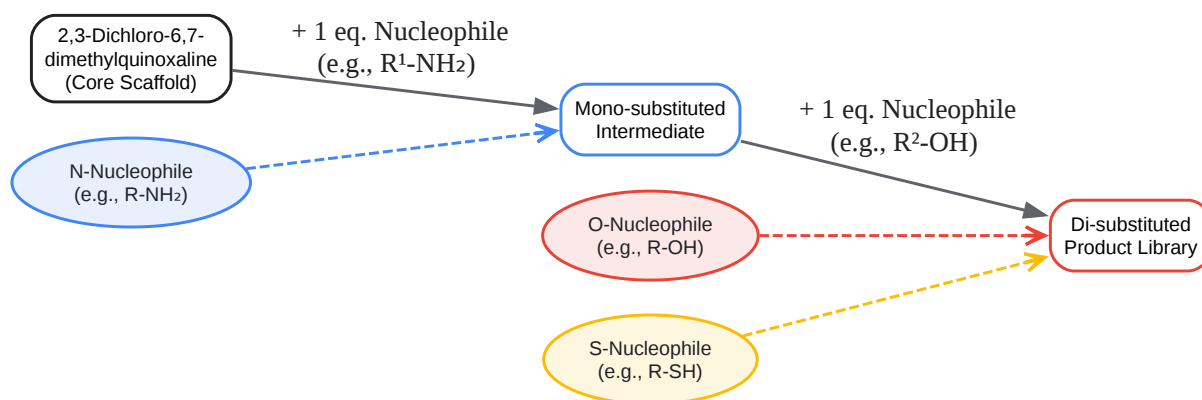
Core Reactivity: Nucleophilic Aromatic Substitution (S_NAr)

The electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring makes the C2 and C3 positions highly electron-deficient and thus susceptible to attack by nucleophiles. This allows for the displacement of the chloride ions. The reaction can often be controlled to achieve either mono- or di-substitution, providing access to a vast chemical space.^[7]

Role as a Scaffold in Medicinal Chemistry

This compound is a key starting material for synthesizing pharmaceuticals, particularly kinase inhibitors for anti-cancer therapies.[4][9] Kinases such as GSK3 β , DYRK1A, and CLK1 are implicated in neurodegenerative diseases like Alzheimer's, making quinoxaline derivatives prime candidates for investigation.[2]

The following diagram illustrates how the core scaffold can be diversified.



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Caption: Diversification of the quinoxaline scaffold via SNAr reactions.

Broader Applications

Beyond pharmaceuticals, this compound serves as a building block in other industries:

- **Agrochemicals:** It is used in the formulation of modern pesticides and herbicides for effective crop protection.[4][9]
- **Material Science:** Its stable aromatic structure is incorporated into advanced polymers, dyes, and pigments, contributing to materials with enhanced chemical resistance and durability.[9]

Conclusion

2,3-Dichloro-6,7-dimethylquinoxaline is more than just a chemical compound; it is an enabling tool for innovation. Its straightforward synthesis, well-defined reactivity, and proven

utility make it an indispensable resource for researchers, scientists, and drug development professionals. The ability to readily functionalize its core structure through nucleophilic substitution provides a reliable and efficient pathway to novel molecules with significant therapeutic and industrial potential. As the demand for targeted pharmaceuticals and advanced materials continues to grow, the importance of foundational scaffolds like this will only increase.

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- To cite this document: BenchChem. [Chemical structure and IUPAC name of 2,3-Dichloro-6,7-dimethylquinoxaline]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1308383#chemical-structure-and-iupac-name-of-2-3-dichloro-6-7-dimethylquinoxaline]

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